2-Chloro-5-methylthiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBHPQFMSDLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Reactions of 2 Chloro 5 Methylthiazole 4 Carbaldehyde
Aldehyde Group Reactivity: Nucleophilic and Electrophilic Transformations
The formyl group at the C4 position of the thiazole (B1198619) ring is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.
Condensation reactions involving the aldehyde functionality of 2-chloro-5-methylthiazole-4-carbaldehyde provide a facile route to a diverse range of derivatives. The reaction with primary amines, for instance, leads to the formation of Schiff bases.
Furthermore, the Knoevenagel condensation offers a pathway for the reaction of the aldehyde with active methylene (B1212753) compounds. This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. While specific examples with this compound are not extensively documented in publicly available literature, the general mechanism is well-established. researchgate.netorganic-chemistry.org
Table 1: Examples of Knoevenagel Condensation Reactions
| Aldehyde | Active Methylene Compound | Product Type |
|---|---|---|
| Aromatic Aldehyde | Malononitrile | α,β-Unsaturated Dinitrile |
This table illustrates the general scope of the Knoevenagel condensation.
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the formyl group to a carboxylic acid, yielding 2-chloro-5-methylthiazole-4-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O). organic-chemistry.org The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. nih.gov
Reduction: Conversely, the reduction of the aldehyde to 2-chloro-5-methylthiazole-4-methanol can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents provide a straightforward method for the synthesis of the corresponding primary alcohol, which can be utilized in further synthetic modifications.
The reaction of this compound with primary amines under appropriate conditions leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key feature of these compounds. The synthesis of Schiff bases is often catalyzed by acids or bases and can sometimes be achieved under solvent-free conditions.
Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution
The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement by a variety of nucleophiles.
The 2-chloro substituent on the thiazole ring can be displaced by a range of nucleophiles. nih.govnih.govresearchgate.netsemanticscholar.org This reactivity is a cornerstone for the synthesis of a wide array of 2-substituted thiazole derivatives. For instance, reaction with amines can yield 2-aminothiazole (B372263) derivatives, while treatment with alkoxides or thiolates can produce the corresponding ethers and thioethers. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of activating or deactivating groups on the thiazole ring. rsc.org
Table 2: Nucleophilic Aromatic Substitution on 2-Chlorothiazoles
| Nucleophile | Product |
|---|---|
| Amines (R-NH2) | 2-Aminothiazole Derivatives |
| Alkoxides (R-O⁻) | 2-Alkoxythiazole Derivatives |
This table provides a general overview of possible nucleophilic substitution reactions.
Hydrodehalogenation is a chemical process that involves the replacement of a halogen atom with a hydrogen atom. In the context of this compound, this reaction would selectively remove the chlorine atom at the 2-position, yielding 5-methylthiazole-4-carbaldehyde. This transformation is typically achieved through catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source. This method allows for the specific removal of the halogen without affecting other functional groups in the molecule.
Reactivity of the Methyl Group: Side Chain Functionalization
The methyl group at the C5 position of the thiazole ring is a key site for functionalization, primarily through free-radical pathways. This reactivity allows for the introduction of new functional groups, extending the synthetic utility of the core molecule.
The conversion of the C5-methyl group to a halomethyl group is a critical transformation, as it installs a reactive leaving group for subsequent nucleophilic substitution reactions. This process is typically achieved via free-radical halogenation. While specific studies on this compound are not extensively detailed, the reaction is well-documented for the closely related analogue, 2-chloro-5-methylthiazole (B1589247). google.com
This reaction proceeds by boiling a solution of 2-chloro-5-methylthiazole in an inert solvent, such as carbon tetrachloride, with a radical initiator like dibenzoyl peroxide and a halogenating agent like N-chlorosuccinimide (NCS). google.com The initiator facilitates the formation of a chlorine radical, which abstracts a hydrogen atom from the methyl group to form a stabilized benzyl-like radical. This radical then reacts with the halogenating agent to yield the chlorinated product, 2-chloro-5-chloromethylthiazole, a vital intermediate for agrochemicals and pesticides. google.comnih.govresearchgate.net The presence of the electron-withdrawing carbaldehyde group at the adjacent C4 position in the target compound is not expected to significantly hinder this radical-mediated side-chain reaction.
| Substrate | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-chloro-5-methylthiazole | N-chlorosuccinimide (NCS), Dibenzoyl peroxide | Carbon tetrachloride (CCl4) | Boiling under reflux | 2-chloro-5-chloromethylthiazole | google.com |
Thiazole Ring System Reactivity
The thiazole ring is an aromatic heterocycle, which imparts a degree of stability to the system. However, the presence of nitrogen and sulfur heteroatoms, along with the specific substitution pattern of this compound, creates a unique electronic environment that influences its reactivity.
The aromatic nature of the thiazole ring generally renders it resistant to transformative reactions like oxidation and reduction under standard conditions. Specific documented examples of oxidation, reduction, or cycloaddition involving the ring system of this compound are not prevalent in the scientific literature.
In general terms, thiazole rings show good stability towards catalytic hydrogenation but can undergo degradation and desulfurization when treated with stronger reducing agents like Raney Nickel. Oxidation of heteroaromatic rings is often challenging and can lead to ring-opening or complex product mixtures. For instance, studies on the oxidation of related, but non-aromatic, 2-thiazolines have shown that reagents like Oxone® can cause the ring to open. rsc.org Cycloaddition reactions involving the thiazole ring are known but are highly dependent on the specific substituents present to modulate the ring's electronic properties. nih.gov For this compound, the reactivity of the aldehyde group often dominates, making it the primary site of transformation rather than the stable aromatic ring.
The electronic character of the thiazole ring is inherently dipolar. Computational studies have shown that the C2 position is electron-poor, while the C5 position is electron-rich. acs.orgresearchgate.net This intrinsic property is significantly modulated by the substituents on the this compound ring, creating a pronounced intramolecular donor-acceptor system.
2-Chloro group: The chlorine atom is an electronegative, electron-withdrawing group that further enhances the electron-deficient nature of the C2 position.
4-Carbaldehyde group: The formyl group is a strong electron-withdrawing group via resonance and induction, decreasing the electron density of the ring, particularly at positions C4 and C5.
5-Methyl group: The methyl group is a weak electron-donating group, which enriches the electron density at the already electron-rich C5 position.
This arrangement results in a "push-pull" system within the molecule. The electron-donating methyl group at C5 "pushes" electron density into the ring, while the chloro and carbaldehyde groups "pull" electron density out of the ring. This polarization influences the molecule's reactivity, particularly towards nucleophilic and electrophilic reagents, and is a key factor in its utility as a building block in materials science and medicinal chemistry. acs.orgnycu.edu.tw
| Position | Substituent | Electronic Effect | Influence on Ring |
|---|---|---|---|
| C2 | -Cl (Chloro) | Electron-withdrawing | Increases electron deficiency at C2 |
| C4 | -CHO (Carbaldehyde) | Strongly electron-withdrawing | Decreases overall ring electron density |
| C5 | -CH3 (Methyl) | Electron-donating | Increases electron density at C5 |
There is no significant information available in the reviewed scientific literature regarding intramolecular rearrangements of this compound.
Derivatization and Analogues of 2 Chloro 5 Methylthiazole 4 Carbaldehyde
Synthesis of Carboxylic Acid Derivatives from 2-Chloro-5-methylthiazole-4-carbaldehyde
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-chloro-5-methylthiazole-4-carboxylic acid, using standard oxidizing agents. This transformation replaces the carbon-hydrogen bond of the aldehyde with a carbon-oxygen bond, elevating the oxidation state of the carbonyl carbon.
Common laboratory reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver oxide (Ag₂O) as found in the Tollens' reagent. The choice of reagent depends on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid derivative is itself a useful intermediate, as the carboxylic acid group can be further modified, for instance, through esterification or amidation to produce esters and amides, respectively. researchgate.netresearchgate.net
Table 1: Oxidation of this compound
| Starting Material (Synthon) | Reaction Type | Product |
|---|---|---|
| This compound | Oxidation | 2-Chloro-5-methylthiazole-4-carboxylic acid |
Formation of Thiazolidinone Analogues from Related Thiazole (B1198619) Carbaldehydes
Thiazolidin-4-ones are a prominent class of sulfur-containing heterocycles. The synthesis of these analogues from thiazole carbaldehydes is efficiently achieved through a one-pot, three-component condensation reaction. asianpubs.orgresearchgate.net This reaction typically involves the thiazole carbaldehyde, a primary amine (often a substituted aniline), and α-mercaptoacetic acid (thioglycolic acid). uokerbala.edu.iqnih.gov
The mechanism proceeds in two key steps:
Iminé Formation : The aldehyde first reacts with the primary amine in a condensation reaction to form a Schiff base (or imine) intermediate, with the elimination of a water molecule. nih.gov
Cyclocondensation : The sulfur atom of thioglycolic acid then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization where the carboxylic acid group condenses with the nitrogen atom, eliminating another molecule of water to form the five-membered thiazolidin-4-one ring. nih.govhueuni.edu.vn
This multicomponent approach is highly convergent, allowing for the rapid generation of a library of diverse thiazolidinone derivatives by simply varying the amine and aldehyde starting materials. researchgate.net
Table 2: Three-Component Synthesis of Thiazolidinone Analogues
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
|---|---|---|---|
| Thiazole Carbaldehyde | Primary Amine (R-NH₂) | Thioglycolic Acid | 2-(Thiazolyl)-3-(R)-thiazolidin-4-one |
Preparation of Thiosemicarbazone Derivatives
Thiosemicarbazones are derivatives formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). This compound readily undergoes this reaction to yield the corresponding thiosemicarbazone. chemicalbook.com The synthesis involves the nucleophilic attack of the terminal amino group of the thiosemicarbazide onto the electrophilic carbonyl carbon of the aldehyde. mdpi.commdpi.com This is followed by a dehydration step, which results in the formation of a carbon-nitrogen double bond (azomethine group), characteristic of thiosemicarbazones. nih.gov
The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the thiosemicarbazide in a protic solvent such as methanol (B129727) or ethanol. nih.gov The addition of a catalytic amount of acid can facilitate the reaction. These thiosemicarbazone derivatives are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems, such as thiazoles and thiadiazoles. researchgate.netnih.gov
Table 3: Synthesis of Thiosemicarbazone Derivatives
| Aldehyde Substrate | Reagent | Product Class |
|---|---|---|
| This compound | Thiosemicarbazide | This compound Thiosemicarbazone |
Development of Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Systems Utilizing this compound as a Synthon
The aldehyde functionality of this compound makes it an excellent electrophilic partner for reactions with a wide range of binucleophiles, enabling the construction of various new heterocyclic rings. researchgate.netnih.gov This versatility allows it to be a foundational building block for diverse nitrogen-, oxygen-, and sulfur-containing heterocyclic systems. openmedicinalchemistryjournal.com
For example, the thiosemicarbazone derivatives discussed in the previous section can be used as precursors for further cyclization reactions. Treatment of a thiosemicarbazone with α-haloketones or related compounds leads to the formation of new thiazole rings, effectively creating a bis-thiazole system. nih.gov Similarly, reactions with other reagents can lead to the formation of thiadiazoles, triazoles, or pyrazoles. mdpi.comresearchgate.netnih.gov The specific outcome is dependent on the nature of the reagent and the reaction conditions employed. This synthetic strategy highlights the role of this compound as a key synthon for accessing more complex heterocyclic architectures.
Table 4: Heterocyclic Systems from this compound Derivatives
| Intermediate Derivative | Reagent Type | Resulting Heterocyclic System |
|---|---|---|
| Thiosemicarbazone | α-Haloketone | Substituted Thiazole |
| Hydrazone | Various Cyclizing Agents | Pyrazole, Triazole |
| Schiff Base (Imine) | Diketene / Ketenes | Substituted Azetidinone |
Synthesis of Complex Thiazole Hybrid Molecules
Molecular hybridization is a strategy in chemical synthesis that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create new compounds with potentially enhanced properties. This compound is an ideal starting point for constructing such thiazole hybrid molecules. researchgate.net
The reactions described in the preceding sections inherently produce hybrid molecules. For instance, the formation of a thiazolidinone from the thiazole carbaldehyde results in a thiazole-thiazolidinone hybrid. nih.gov Similarly, reacting the aldehyde with an amino-substituted heterocycle and thioglycolic acid would link the thiazole ring to another heterocyclic system via the thiazolidinone core.
Furthermore, the aldehyde group can participate in multi-component reactions that assemble complex molecular scaffolds in a single step. By carefully choosing the reaction partners, the 2-chloro-5-methylthiazole (B1589247) moiety can be strategically incorporated into larger, multifunctional molecules. This allows for the synthesis of hybrids containing thiazole linked to other biologically relevant scaffolds like imidazole, pyrimidine, or pyrazole, creating novel and structurally diverse chemical entities. scilit.commdpi.com
Table 5: Examples of Thiazole Hybrid Molecule Concepts
| Thiazole Core Source | Reaction Type | Linked Pharmacophore | Resulting Hybrid Class |
|---|---|---|---|
| This compound | Three-Component Reaction | Substituted Phenylamine | Thiazole-Thiazolidinone Hybrid |
| This compound | Condensation/Cyclization | Thiosemicarbazide/α-Haloketone | Bis-Thiazole Hybrid |
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Methylthiazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-5-methylthiazole-4-carbaldehyde and its derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) would typically appear as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methyl group protons (-CH₃) attached to the thiazole (B1198619) ring at the C5 position would also produce a singlet, but in the upfield region, typically around 2.4-2.8 ppm. The thiazole ring itself, being aromatic, influences the chemical shifts of its substituents. For a related compound, 2-Chloro-5-methylthiazole (B1589247), a proton signal for the methyl group is observed, which provides a reference for the expected chemical shift in the target molecule. chemicalbook.com Similarly, for 2-chloro-1,3-thiazole-5-carbaldehyde, the aldehyde proton and the ring proton provide characteristic signals that help in assigning the peaks for the target compound. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the highly deshielded region of 180-200 ppm. The carbons of the thiazole ring will show resonances in the aromatic region (typically 110-170 ppm). The C2 carbon, being attached to the electronegative chlorine atom and adjacent to the nitrogen atom, would be significantly downfield. The C4 and C5 carbons, substituted with the aldehyde and methyl groups respectively, will also have distinct chemical shifts influenced by these functional groups. The methyl carbon will appear in the upfield region of the spectrum, typically between 15 and 25 ppm. The aromaticity of the thiazole ring results in significant pi-electron delocalization, which is reflected in the ¹³C NMR chemical shifts. wikipedia.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 180 - 200 |
| Methyl (-CH₃) | 2.4 - 2.8 (singlet) | 15 - 25 |
| Thiazole C2 | - | Downfield (e.g., >150) |
| Thiazole C4 | - | Aromatic region (e.g., 140-160) |
| Thiazole C5 | - | Aromatic region (e.g., 120-140) |
Note: These are predicted values based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.
For more complex derivatives or to resolve any ambiguities in the 1D spectra, advanced NMR techniques are employed.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule.
COSY would reveal correlations between coupled protons, although in the case of this compound with its singlet protons, this would be less informative for the parent compound but essential for derivatives with more complex proton networks.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). For instance, it would link the methyl proton signal to the methyl carbon signal.
HMBC shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting the different functional groups. For example, the aldehyde proton could show a correlation to the C4 carbon of the thiazole ring, and the methyl protons could show correlations to the C5 and C4 carbons, thus confirming the substitution pattern on the thiazole ring. The use of these techniques is standard in the structural elucidation of novel thiazole derivatives. rsc.org
¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the thiazole ring, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen. The chemical shift of the thiazole nitrogen would be sensitive to the nature and position of substituents on the ring. While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, techniques like ¹H-¹⁵N HMBC can be used to indirectly observe the nitrogen and confirm its connectivity within the heterocyclic ring. ipb.pt Theoretical calculations can also be used to predict ¹⁵N NMR chemical shifts, aiding in the structural characterization of isomeric triazole compounds, a principle that can be extended to thiazoles. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. This band is typically observed in the range of 1710-1685 cm⁻¹ for aromatic aldehydes. vscht.cz The precise frequency can be influenced by conjugation with the thiazole ring. Another diagnostic band for the aldehyde is the C-H stretching vibration of the CHO group, which usually appears as one or two peaks of moderate intensity around 2830-2695 cm⁻¹. pressbooks.pub
Other expected characteristic IR absorptions include:
C-H stretching from the methyl group, typically just below 3000 cm⁻¹.
C=C and C=N stretching vibrations from the thiazole ring in the 1600-1400 cm⁻¹ region.
C-Cl stretching , which would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The C=C and C=N symmetric stretching vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S bond within the thiazole ring may also give rise to a detectable Raman signal. For molecules containing thiazole moieties, Raman spectroscopy has proven to be an effective detection method, as the ring can be efficiently adsorbed on metallic surfaces, enhancing the signal (Surface-Enhanced Raman Scattering or SERS). mdpi.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aldehyde C=O | Stretch | 1710 - 1685 (Strong) | Moderate |
| Aldehyde C-H | Stretch | 2830 - 2695 (Moderate) | Weak |
| Methyl C-H | Stretch | ~2950 (Moderate) | Strong |
| Thiazole C=C, C=N | Ring Stretch | 1600 - 1400 (Variable) | Strong |
| Thiazole C-S | Stretch | Fingerprint Region | Moderate |
| C-Cl | Stretch | < 800 (Moderate to Strong) | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (C₅H₄ClNOS), the exact molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit an M⁺ peak and an M+2 peak with a relative intensity of about one-third of the M⁺ peak. libretexts.orgmiamioh.edu
Fragmentation Patterns: Under electron ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion will undergo fragmentation. Common fragmentation pathways for this molecule could include:
Loss of a hydrogen radical (-H•) from the aldehyde group, resulting in a strong [M-1]⁺ peak.
Loss of the formyl radical (-•CHO) , leading to an [M-29]⁺ peak.
Loss of a chlorine radical (-Cl•) , giving an [M-35]⁺ peak (or [M-37]⁺).
Cleavage of the thiazole ring , which can lead to a variety of smaller, characteristic fragments. The fragmentation of the thiazole ring itself often follows complex pathways. nih.govresearchgate.net
Electrospray ionization (ESI-MS) is a softer ionization technique, often used with liquid chromatography (LC-MS), which typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of derivatives. nih.gov
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| Ion | Description | Expected m/z (for ³⁵Cl) |
| [M]⁺• | Molecular Ion | 161 |
| [M+2]⁺• | Isotope Peak (for ³⁷Cl) | 163 |
| [M-H]⁺ | Loss of H radical from aldehyde | 160 |
| [M-CHO]⁺ | Loss of formyl radical | 132 |
| [M-Cl]⁺ | Loss of Cl radical | 126 |
| Thiazole ring fragments | Various smaller ions | Varies |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. The spectrum is a plot of absorbance versus wavelength.
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions.
π → π transitions:* These are typically high-intensity absorptions and occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the thiazole ring and the carbonyl group will give rise to these transitions. Electron-withdrawing groups on the thiazole ring can cause a red-shift (shift to longer wavelength) in the absorption spectra. science.gov
n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These are typically much weaker in intensity than π → π* transitions. For aldehydes and ketones, the n → π* transition of the carbonyl group is a characteristic feature. diva-portal.org
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
For 2-Chloro-5-chloromethyl-1,3-thiazole, the analysis revealed:
The thiazole ring is planar.
The bond lengths and angles are within normal ranges for such heterocyclic systems.
The crystal packing is influenced by intermolecular interactions, though no classical hydrogen bonds were found in this specific derivative.
A successful SC-XRD analysis of this compound would yield a detailed structural model. This would confirm the planarity of the thiazole ring, provide precise measurements of the C-Cl, C=O, C-N, and C-S bond lengths, and reveal the conformation of the aldehyde group relative to the ring. Furthermore, it would elucidate the supramolecular structure, showing how the molecules pack in the crystal lattice through interactions such as hydrogen bonds (if any), π-π stacking, or halogen bonding. This technique is considered the gold standard for unambiguous structure proof of novel compounds. mdpi.com
Table 4: Representative Crystal Data for a Related Compound (2-Chloro-5-chloromethyl-1,3-thiazole)
| Parameter | Value |
| Chemical Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z | 4 |
Source: Acta Crystallographica Section E, 2011, 67, o1531. nih.gov This data illustrates the level of detail obtained from an SC-XRD experiment.
Computational and Theoretical Investigations of 2 Chloro 5 Methylthiazole 4 Carbaldehyde
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. From this optimized structure, a host of electronic properties can be calculated to describe the molecule's stability, reactivity, and spectroscopic behavior. eurjchem.com
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also instrumental in understanding the electronic absorption spectra of a compound. For thiazole (B1198619) derivatives, FMO analysis helps elucidate the charge transfer characteristics within the molecule. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.gov This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. dergi-fytronix.com
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.netscispace.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. youtube.com
Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. nih.gov These areas often correspond to the location of electronegative atoms or lone pairs. Conversely, regions of positive potential, colored blue, indicate electron-deficient areas that are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of near-zero or neutral potential. youtube.com For a molecule like 2-Chloro-5-methylthiazole-4-carbaldehyde, the MEP map would highlight the electronegative oxygen, nitrogen, and chlorine atoms as sites of negative potential.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. jhuapl.edunih.gov Computational methods can predict the NLO properties of a molecule by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). nih.gov
Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. researchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. du.ac.ir Theoretical calculations using DFT can provide reliable predictions of these properties, guiding the design of new NLO materials. nih.gov
| Parameter | Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | 2.0 - 5.0 D | A measure of the overall polarity of the molecule. |
| Polarizability (α) | 100 - 150 | A measure of the ease with which the electron cloud is distorted by an electric field. |
Quantum Chemical Parameters and Reactivity Indices
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters and global reactivity indices can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Key parameters include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as μ²/2η, where μ is the chemical potential (≈ -χ). researchgate.net
These indices are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations are widely used to predict various spectroscopic properties, including infrared (IR) and UV-Visible (UV-Vis) spectra. researchgate.net Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. eurjchem.com
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. eurjchem.com The calculations provide the excitation energies and oscillator strengths for the transitions, which can be correlated with the observed absorption maxima (λmax). Such correlations between theoretical and experimental data are crucial for validating the computational model and ensuring its accuracy. researchgate.net
Supramolecular Chemistry and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The supramolecular architecture of crystalline solids is dictated by the nature and strength of various intermolecular interactions. In the case of this compound, while a dedicated crystal structure analysis is not publicly available, insights into its potential intermolecular interactions can be inferred from computational studies and crystal structure analyses of closely related thiazole derivatives. The presence of a chlorine atom, a nitrogen and sulfur atom within the thiazole ring, a carbonyl group, and a methyl group creates a molecule with several potential sites for hydrogen bonding and other non-covalent interactions.
Weak hydrogen bonds of the C—H···O and C—H···N types are expected to play a significant role in the crystal packing. The aldehyde oxygen and the thiazole nitrogen can act as hydrogen bond acceptors, while the aldehyde and methyl hydrogens can act as donors. Furthermore, halogen bonding involving the chlorine atom (C—Cl···N or C—Cl···O) could also contribute to the stability of the crystal lattice.
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Analysis of various substituted thiazole derivatives reveals common interaction patterns. The primary contributors to the crystal packing in such molecules are typically H···H, C···H/H···C, O···H/H···O, N···H/H···N, S···H/H···S, and Cl···H/H···Cl contacts. researchgate.netnih.gov
For instance, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a related compound, Hirshfeld surface analysis showed that H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%) interactions were the most significant contributors to the crystal packing. nih.gov For thiazolyl-pyrazole hybrids, H···H (39.6%), C···H (27.5%), and S···H (22.1%) contacts were predominant. researchgate.net These findings suggest that dispersion forces and weak hydrogen bonds are the main drivers of the supramolecular assembly. Given the structural similarities, this compound is expected to exhibit a comparable distribution of intermolecular contacts.
The table below summarizes the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related thiazole derivatives, providing an expected profile for this compound.
| Interaction Type | Typical Percentage Contribution (%) |
|---|---|
| H···H | 35 - 40 |
| C···H / H···C | 20 - 28 |
| O···H / H···O | 15 - 20 |
| S···H / H···S | 15 - 22 |
| N···H / H···N | 7 - 13 |
| Cl···H / H···Cl | 5 - 10 |
| Other (e.g., S···S, C···C, N···C) | < 5 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Thiazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of potent inhibitors for a wide range of biological targets. mdpi.com Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the binding of such ligands to their target proteins, providing insights into the molecular basis of their biological activity.
Although specific molecular docking or dynamics studies for this compound have not been reported, the extensive research on analogous thiazole derivatives allows for a well-founded extrapolation of its potential behavior as a ligand. Thiazole-based compounds have been successfully docked into the active sites of various enzymes and receptors, including kinases, proteases, and tubulin. nih.govnih.govacs.orgnih.gov
Molecular Docking studies on thiazole derivatives consistently highlight the importance of the thiazole ring in establishing key interactions with protein active sites. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. plos.orgbiointerfaceresearch.com For this compound, the aldehyde group could form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone amides), the chlorine atom could engage in halogen bonding or hydrophobic interactions, and the methyl group could fit into small hydrophobic pockets.
Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding mode and the conformational changes in both the ligand and the protein. nih.govnih.gov MD simulations on thiazole-based inhibitors have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, and to calculate binding free energies, which correlate with experimental activity. nih.govresearchgate.net
The table below presents a summary of typical interactions and binding energy ranges observed in molecular docking studies of various thiazole-based inhibitors against different protein targets. This serves as an illustrative guide to the potential ligand-target interactions of this compound.
| Protein Target Class | Key Interacting Residues (Examples) | Common Interaction Types | Typical Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Kinases (e.g., EGFR, p56lck) | Met, Leu, Val, Ala, Lys, Asp | Hydrogen Bond (Hinge region), Hydrophobic Interactions, π-π Stacking | -7.0 to -10.0 |
| Proteases (e.g., Mpro) | His, Cys, Gly, Ser, Met | Hydrogen Bond (Catalytic dyad), Hydrophobic Interactions | -7.5 to -9.5 nih.gov |
| Tubulin | Cys, Leu, Val, Ala, Lys | Hydrogen Bond (Colchicine site), Hydrophobic Interactions | -6.0 to -8.5 acs.org |
| Receptors (e.g., ACE2) | Lys, Asp, Tyr, Gln, His | Hydrogen Bond, Electrostatic Interactions, π-π Stacking | -8.0 to -10.0 nih.gov |
Applications in Advanced Materials and Chemical Sciences
Role as Building Block in General Organic Synthesis
In organic synthesis, 2-Chloro-5-methylthiazole-4-carbaldehyde serves as a foundational building block for constructing more complex molecular architectures. kuey.net The chemical reactivity of the compound is dictated by its two primary functional groups: the aldehyde and the chloro-substituted thiazole (B1198619) ring.
The aldehyde group is a classic electrophilic site, readily participating in a wide array of nucleophilic addition and condensation reactions. pharmaguideline.com This allows for the extension of the molecule's carbon skeleton and the introduction of new functional groups. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to form substituted alkenes, which are themselves useful intermediates. chim.it Similarly, reactions with amines can yield Schiff bases, while reduction can afford the corresponding alcohol, and oxidation can produce the carboxylic acid. researchgate.net
The chloro-substituent at the 2-position of the thiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles. kuey.netpharmaguideline.com Furthermore, the C2 position of the thiazole ring is often electron-deficient, making it a target for nucleophilic attack. kuey.net The presence of the halogen also provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds and the linkage of the thiazole core to other aromatic or aliphatic systems. The combination of these reactive sites makes the compound a multifunctional precursor for creating diverse and complex molecules, particularly in the synthesis of biologically active compounds and functional materials. belnauka.bymdpi.com
| Reaction Type | Reagent(s) | Product Class | Significance |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Thiazolyl-alkenes | Formation of C=C bonds; Precursors to dyes and functional polymers. chim.it |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Thiazolyl-methylamines | Introduction of nitrogen-containing functional groups. |
| Oxidation | Oxidizing Agent (e.g., KMnO4, PCC) | 2-Chloro-5-methylthiazole-4-carboxylic acid | Synthesis of amides, esters, and other acid derivatives. nih.gov |
| Reduction | Reducing Agent (e.g., NaBH4) | (2-Chloro-5-methylthiazol-4-yl)methanol | Access to the corresponding alcohol for further functionalization. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Amines, Alkoxides) | 2-Substituted-5-methylthiazole-4-carbaldehydes | Displacement of the chloro group to introduce diverse substituents. pharmaguideline.com |
Specialty Polymers and Coatings Development
While direct polymerization of this compound is not widely documented, its role as a precursor for synthesizing functional monomers or additives for specialty polymers and coatings is significant. Thiazole derivatives have been shown to impart valuable properties when incorporated into polymer matrices. ekb.eg For example, research has demonstrated that the physical incorporation of certain thiazole derivatives into polyurethane coatings can enhance antimicrobial, flame retardant, and mechanical properties. ekb.eg
The subject compound can be chemically modified to create additives suitable for such applications. The aldehyde functional group can be used to anchor the molecule to a polymer backbone or to synthesize a larger functional moiety that acts as a plasticizer, stabilizer, or property-enhancing agent. For instance, it could be converted into a diol and incorporated as a monomer in polyester (B1180765) or polyurethane synthesis, potentially improving the thermal stability or refractive index of the final material. A thiazole-containing unit has been incorporated into a polymer used for membranes. mdpi.com The synthesis of polymers from bio-based precursors like 5-hydroxymethylfurfural (B1680220) often involves leveraging aldehyde or furan (B31954) ring functionalities to build the polymer chain, a strategy that could be adapted for thiazole-based aldehydes. ulaval.ca
| Application Area | Property Enhancement | Plausible Role of the Compound |
|---|---|---|
| Antimicrobial Coatings | Inhibition of bacterial and fungal growth. ekb.eg | Precursor to synthesize thiazole-based antimicrobial additives. |
| Flame Retardant Materials | Increased limiting oxygen index (LOI). ekb.eg | Intermediate for flame retardant monomers containing sulfur and nitrogen. |
| High-Performance Polymers | Improved thermal stability and mechanical strength. ekb.eg | Building block for rigid, heterocyclic monomers. |
| Functional Membranes | Selective permeability and durability. mdpi.com | Precursor for synthesizing fluorinated thiazole units for polymer membranes. mdpi.com |
Dyes and Pigments Synthesis
The thiazole ring is a key structural motif in a variety of dyes and pigments, and this compound serves as a valuable precursor in this field. nih.govnih.gov Its aldehyde group is particularly useful for building the extended π-conjugated systems required for a molecule to absorb visible light and thus have color. chim.it
One major application is in the synthesis of azo dyes. A closely related compound, 2-amino-4-chloro-5-formylthiazole, is used as a diazo component precursor or coupling component to produce dyes with significant bathochromic (deepening of color) shifts, absorbing light at long wavelengths. scribd.com The aldehyde in this compound can be converted to an amino group, allowing it to be diazotized and coupled with various aromatic compounds to form a wide range of azo dyes.
Furthermore, the aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene groups to form styryl-type dyes and fluorescent chromophores. chim.it The thiazole ring itself acts as an electron-accepting heterocyclic system, which is a common feature in the design of modern functional dyes, including organic fluorophores and materials for nonlinear optics. chim.itnih.gov The reaction of aromatic aldehydes with dithiooxamide (B146897) to form thiazolo[5,4-d]thiazoles represents another pathway to highly conjugated, stable chromophores. mdpi.comunl.pt
| Dye/Chromophore Class | Synthetic Reaction | Structural Feature | Resulting Property |
|---|---|---|---|
| Azo Dyes | Diazotization and Azo Coupling (after conversion of aldehyde to amine) | -N=N- azo bridge linking thiazole to an aromatic system. scribd.com | Strong absorption in the visible spectrum. |
| Styryl/Merocyanine Dyes | Knoevenagel or Aldol Condensation | Thiazolyl-vinyl (-CH=CH-) linkage. chim.it | Fluorescence, solvatochromism. |
| Azomethine Dyes | Condensation with primary amines or hydrazine | -CH=N- imine linkage. chim.it | Color and potential for metal chelation. |
| Thiazolo[5,4-d]thiazoles | Condensation with dithiooxamide | Fused, planar, electron-deficient core. mdpi.comunl.pt | High thermal stability, fluorescence. |
Flavor and Fragrance Industry Applications
The direct application of this compound in flavors and fragrances is not established, primarily because halogenated organic compounds are generally avoided in such products. However, the thiazole skeleton is of paramount importance to the flavor industry. btbuspxb.com Thiazoles and their derivatives are responsible for some of the most desirable savory, nutty, and roasted aroma profiles found in cooked foods, coffee, and nuts. adv-bio.com
Therefore, the potential of this compound lies in its use as a synthetic intermediate to produce non-halogenated, flavor-active thiazoles. The chloro group at the C2 position can be removed through catalytic hydrodehalogenation, a reaction demonstrated in the synthesis of other thiazole derivatives. semanticscholar.org This would yield 4-methylthiazole-5-carbaldehyde, a compound that is structurally related to known flavor components. Subsequent chemical modifications of the aldehyde group could then lead to a variety of flavor compounds. For example, reduction to the alcohol or reaction with Grignard reagents could produce a range of substituted thiazoles for sensory evaluation. This synthetic pathway allows for the construction of a specifically substituted thiazole ring, which is then rendered suitable for flavor applications by removing the chlorine atom in a final step.
| Known Flavor-Active Thiazole | Associated Aroma Profile | Potential Role of the Subject Compound |
|---|---|---|
| 2-Acetylthiazole | Popcorn-like, nutty, roasted. adv-bio.com | Intermediate for synthesis via dehalogenation and side-chain modification. |
| 2-Isobutylthiazole | Meaty, savory, green. adv-bio.com | Precursor for the thiazole core, followed by dehalogenation and elaboration. |
| 4-Methylthiazole | Nutty, vegetable-like. btbuspxb.com | Potential synthetic target via dehalogenation and deformylation. |
| 2-Ethyl-4-methylthiazole | Roasted, yeasty. adv-bio.com | A potential target via a multi-step synthesis starting from the subject compound. |
Applications in Medicinal and Agrochemical Chemistry
Precursor in Pharmaceutical Synthesis
In pharmaceutical development, 2-Chloro-5-methylthiazole-4-carbaldehyde serves as a crucial intermediate. chemimpex.com The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry, contributing to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. fabad.org.trsciencescholar.usnih.gov The functional groups on this compound—specifically the reactive aldehyde and the displaceable chloro atom—are instrumental in constructing more elaborate drug candidates.
The primary application of this compound in pharmaceutical synthesis is as a starting material for a variety of therapeutically relevant thiazole derivatives. The aldehyde functional group is particularly versatile; it can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion into imines, oximes, or hydrazones through condensation reactions. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework, which is essential for modulating the pharmacological profile of the resulting compounds.
For instance, this precursor is utilized in the synthesis of novel anticancer agents and enzyme inhibitors. nih.gov The development of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics, highlights the therapeutic potential of derivatives accessible from such thiazole scaffolds. nih.govresearchgate.net
| Therapeutic Area | Target/Mechanism | Role of Thiazole Scaffold |
|---|---|---|
| Oncology | Enzyme Inhibition (e.g., Kinases), Tubulin Polymerization Inhibition | Core structural component for binding to active sites. nih.govnih.gov |
| Infectious Diseases | Enzyme Inhibition (e.g., Metallo-β-lactamases), DNA Gyrase Inhibition | Essential for interaction with bacterial targets. nih.govresearchgate.net |
| Inflammatory Diseases | Enzyme Inhibition (e.g., COX-2, 5-LOX, Xanthine (B1682287) Oxidase) | Scaffold for designing selective enzyme inhibitors. nih.govmdpi.com |
| Metabolic Disorders | α-Glucosidase Inhibition | Key pharmacophore in compounds for diabetic management. researchgate.net |
The this compound framework is an excellent starting point for the rational design of enzyme inhibitors. A notable example is its application in the development of xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia. nih.govresearchgate.net Many potent non-purine XO inhibitors feature a heterocyclic core, and the thiazole ring has proven to be a successful scaffold in this regard. researchgate.netscilit.comscite.ai
The aldehyde group at the 4-position can be readily oxidized to a carboxylic acid. This is a key transformation, as the carboxylate moiety can mimic the substrate and form crucial interactions—such as hydrogen bonds—with amino acid residues (e.g., Arg880 and Thr1010) in the active site of the xanthine oxidase enzyme. guidechem.com Furthermore, the aldehyde can be used to build more complex side chains designed to occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity and selectivity. nih.gov
Intermediate in Agrochemical Development (Fungicides, Herbicides, Insecticides)
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com The thiazole ring is a component of many successful pesticides due to its metabolic stability and ability to interact with biological targets in pests and weeds. jindunchemistry.com
This compound is structurally very similar to 2-chloro-5-chloromethylthiazole, a pivotal intermediate for the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin. jindunchemistry.comgoogle.comgoogle.com this compound can be readily converted to this key intermediate through a two-step process: reduction of the aldehyde to a hydroxymethyl group, followed by chlorination. This direct synthetic link underscores its importance in the production of high-efficiency, broad-spectrum insecticides. researchgate.net The versatility of the thiazole scaffold also allows for its incorporation into novel fungicides and herbicides. google.com
Structure-Activity Relationship (SAR) Studies in Thiazole Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical research, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. This compound is an ideal platform for such studies due to its multiple points for diversification. nih.gov
Substitution at the 2-Position (Chloro): The chlorine atom can be substituted via nucleophilic aromatic substitution reactions. This allows the introduction of various amine, ether, or thioether linkages, enabling the exploration of a large chemical space to improve potency and selectivity. nih.gov
Variation at the 5-Position (Methyl): While this specific compound contains a methyl group, SAR studies often involve synthesizing analogs with different substituents at this position to probe the size and nature of the corresponding binding pocket on the target protein.
SAR studies on 2-(indol-5-yl)thiazole derivatives as XO inhibitors, for example, revealed that a small hydrophobic group like a methyl group at the 4-position of the thiazole ring enhanced inhibitory activity. nih.gov Similar systematic studies originating from this compound allow researchers to fine-tune molecular properties to achieve desired biological outcomes. nih.govnih.govacs.org
| Position | Original Group | Potential Modifications | Purpose of Modification |
|---|---|---|---|
| C2 | -Cl | -OR, -SR, -NR2, -Aryl | Modulate electronics, explore new binding interactions. |
| C4 | -CHO | -CH=NR, -CH2OH, -COOH, -CN, heterocycles | Alter steric/electronic properties, introduce H-bond donors/acceptors. nih.gov |
| C5 | -CH3 | -H, -Ethyl, -Aryl, -CF3 | Probe steric tolerance and hydrophobic interactions in the binding pocket. |
Development of Novel Heterocyclic Systems with Potential Biological Interest
The reactivity of this compound makes it a valuable precursor for synthesizing novel and more complex heterocyclic systems, including fused-ring structures. The aldehyde group can participate in cyclocondensation reactions with various binucleophilic reagents to construct new rings fused to the thiazole core. documentsdelivered.com
For example, reaction with compounds containing active methylene (B1212753) groups adjacent to a nitrile (e.g., malononitrile) or with amino groups (e.g., aminoguanidine, 2-amino-benzimidazole) can lead to the formation of fused systems like thiazolo[4,5-b]pyridines, thiazolo[4,5-d]pyrimidines, or other unique molecular architectures. nih.gov These novel heterocyclic hybrids often exhibit synergistic or enhanced biological activities compared to their monocyclic precursors, opening up new avenues for drug discovery and the development of bioactive compounds. documentsdelivered.com
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-5-methylthiazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination of a methylthiazole precursor followed by formylation. Evidence suggests using chlorosulfonic acid or phosphorus oxychloride (POCl₃) as chlorinating agents under anhydrous conditions (40–60°C, 4–6 hrs) . Formylation is achieved via Vilsmeier–Haack reaction using DMF/POCl₃, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of precursor to POCl₃) and quenching with aqueous NaHCO₃ to stabilize the aldehyde group . Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics; polar aprotic solvents enhance electrophilic substitution .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Compare chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm in CDCl₃) and coupling patterns to verify substituent positions .
- X-ray crystallography : Employ SHELX software for structure refinement. Key metrics include R-factor (<5%) and bond-length discrepancies (<0.02 Å) to validate the thiazole ring and aldehyde geometry .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 176.6 (calculated for C₅H₅ClNOS) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods due to volatile chlorinated byproducts .
- Waste disposal : Segregate halogenated waste in designated containers for incineration. Avoid aqueous disposal to prevent environmental contamination .
- Emergency measures : In case of exposure, rinse skin with 10% ethanol-water solution; for inhalation, administer oxygen and seek medical evaluation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chlorine atom at position 2 acts as an electron-withdrawing group, activating the aldehyde at position 4 for nucleophilic addition. Computational studies (DFT at B3LYP/6-31G* level) show a localized LUMO (-1.8 eV) at the aldehyde, facilitating reactions with amines or Grignard reagents . For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C to functionalize the thiazole ring .
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-carbaldehyde derivatives?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
- SAR analysis : Compare analogues (e.g., 2-Fluoro-5-methyl vs. 2-Chloro-5-methyl derivatives) to isolate electronic vs. steric effects. Tabulate IC₅₀ values:
| Substituent | IC₅₀ (μM) | Target |
|---|---|---|
| 2-Cl,5-CH₃ | 12.3 | EGFR |
| 2-F,5-CH₃ | 18.7 | EGFR |
| 2-Cl,5-H | >50 | EGFR |
Q. How can computational modeling predict the crystallization behavior of this compound?
- Methodological Answer : Apply Etter’s graph-set analysis to hydrogen-bonding motifs. Molecular dynamics (MD) simulations (Amber22) reveal dominant N–H···O and C–H···Cl interactions, favoring monoclinic P2₁/c symmetry . Pair distribution function (PDF) analysis of X-ray powder data validates predicted packing efficiency (85–90%) .
Q. What advanced techniques characterize trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. Detect chlorinated byproducts (e.g., 5-methylthiazole-4-carboxylic acid) at retention time 8.2 min .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd <1 ppm) from coupling reactions .
Data Contradictions and Resolution
Q. Why do synthesis yields vary across studies using similar protocols?
- Methodological Answer : Variations arise from moisture sensitivity of POCl₃ and aldehyde oxidation. Reproduce results by pre-drying solvents (molecular sieves) and using inert atmospheres (N₂/Ar). For example, yields improve from 55% to 72% when H₂O content is reduced from 200 ppm to <50 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
